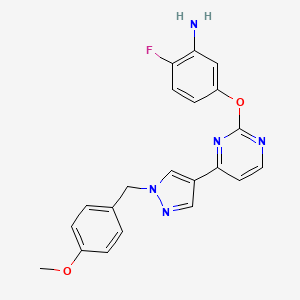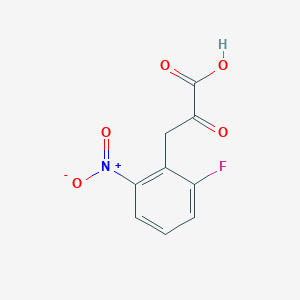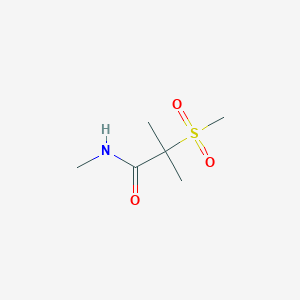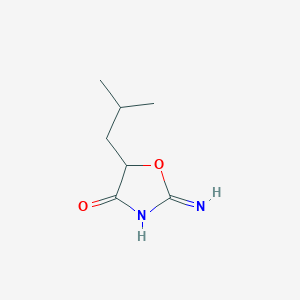
Bis(4-aminobutyl)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-aminobutyl)(methyl)amine is a chemical compound that belongs to the class of polyamines. Polyamines are organic compounds having two or more primary amino groups. This compound is structurally characterized by a butane backbone with amino groups attached at the 1 and 4 positions, and an additional methyl group attached to one of the nitrogen atoms. Polyamines like this compound play crucial roles in cellular functions, including cell growth, proliferation, and differentiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminobutyl)(methyl)amine typically involves the reaction of 1,4-dibromobutane with methylamine, followed by the introduction of an additional amino group through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: 1,4-dibromobutane reacts with methylamine to form N-(4-bromobutyl)-N-methylamine.
Step 2: N-(4-bromobutyl)-N-methylamine undergoes nucleophilic substitution with ammonia to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-aminobutyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Applications De Recherche Scientifique
Bis(4-aminobutyl)(methyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular processes such as cell growth and differentiation.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and neuroprotection.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(4-aminobutyl)(methyl)amine involves its interaction with cellular components. The compound can bind to DNA, RNA, and proteins, influencing their structure and function. It is known to modulate the activity of enzymes involved in polyamine metabolism, thereby affecting cellular proliferation and differentiation. The molecular targets include ornithine decarboxylase and spermidine/spermine N1-acetyltransferase, which are key enzymes in polyamine biosynthesis and catabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-aminobutyl)-N-ethylisoluminol: A chemiluminescent compound used in bioassays and imaging.
Agmatine: A biogenic amine derived from arginine, involved in neurotransmission and cellular signaling.
Spermidine: A polyamine involved in cellular growth and differentiation.
Uniqueness
Bis(4-aminobutyl)(methyl)amine is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its ability to modulate polyamine metabolism makes it a valuable tool in research focused on cell growth, differentiation, and therapeutic applications.
Propriétés
Formule moléculaire |
C9H23N3 |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
N'-(4-aminobutyl)-N'-methylbutane-1,4-diamine |
InChI |
InChI=1S/C9H23N3/c1-12(8-4-2-6-10)9-5-3-7-11/h2-11H2,1H3 |
Clé InChI |
YGSZVVMFWRFFCI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCN)CCCCN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-phenyl-pyrimidin-5-ol](/img/structure/B8379837.png)
![9-Benzyl-7,7,11,11-tetrafluoro-1,5-dithia-9-azaspiro[5.5]undecane](/img/structure/B8379839.png)



![2-[2-Methylamino(benzimidazol-1-yl)]ethyl Methanesulfonate](/img/structure/B8379879.png)




